molecular formula C12H8F3NO2 B1597040 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one CAS No. 264616-44-6

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one

Cat. No.: B1597040
CAS No.: 264616-44-6
M. Wt: 255.19 g/mol
InChI Key: AHDZGWUYNWWHGQ-UHFFFAOYSA-N
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Description

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one is a useful research compound. Its molecular formula is C12H8F3NO2 and its molecular weight is 255.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . These interactions are primarily agonistic, meaning the compound activates these receptors, mimicking the effects of serotonin. Additionally, it binds to the sodium-dependent serotonin transporter (SERT), promoting the release of serotonin .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytotoxicity of human-derived HepaRG cells and primary rat hepatocytes . The compound’s interaction with serotonin receptors also impacts cell signaling pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors and the serotonin transporter, leading to increased serotonin release . This binding interaction results in the activation of downstream signaling pathways, which can alter gene expression and cellular function. Additionally, the compound has been shown to act as a full agonist at most serotonin receptor sites, except for 5-HT2A, where it acts as a weak partial agonist or antagonist .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to the compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as promoting serotonin release and improving mood . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall function. For example, its presence in the mitochondria can affect cellular metabolism and energy production .

Properties

IUPAC Name

1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZGWUYNWWHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372189
Record name 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264616-44-6
Record name 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.